The synthesis of Beta-Amyloid (11-17) typically employs solid-phase peptide synthesis methods. The process involves several key steps:
Technical details include monitoring the synthesis through ninhydrin tests after each coupling cycle to confirm successful reactions and employing mass spectrometry for final product verification .
The molecular structure of Beta-Amyloid (11-17) features a sequence of seven amino acids: Valine-Leucine-Valine-Phenylalanine-Alanine-Glutamic Acid-Histidine. Its structure is characterized by a high tendency to adopt beta-sheet conformations, which are crucial for its aggregation properties.
Data regarding its molecular weight and formula indicate:
The presence of hydrophobic residues enhances its aggregation potential, contributing to the formation of fibrils that are toxic to neurons .
Beta-Amyloid (11-17) undergoes several significant chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions can be influenced by environmental factors such as pH and ionic strength:
Technical details include using thioflavin T assays to quantify fibril formation and employing Fourier-transform infrared spectroscopy to analyze structural changes during aggregation .
The mechanism by which Beta-Amyloid (11-17) exerts its effects involves several pathways:
Data from various studies indicate that even low concentrations of oligomeric forms can significantly impact synaptic function and lead to cognitive deficits observed in Alzheimer's disease .
Physical Properties:
Chemical Properties:
Relevant analyses often include circular dichroism spectroscopy to assess secondary structure content and mass spectrometry for molecular characterization .
Beta-Amyloid (11-17) has significant scientific applications:
The biochemical characterization of Alzheimer's disease (AD) neuropathology began in earnest when Glenner and Wong (1984) isolated and sequenced a 4.2 kDa peptide from meningovascular amyloid deposits, identifying it as the beta-amyloid protein (Aβ) [1] [7]. This discovery revolutionized AD research by providing the first molecular target for investigation. Subsequent analysis revealed that parenchymal amyloid plaques contained predominantly Aβ42 peptides, distinguished by their extended C-terminal residues compared to the more abundant Aβ40 species [2] [6]. The development of monoclonal antibodies in the late 1980s enabled precise mapping of Aβ epitopes, revealing distinct immunoreactivity patterns against central domains like residues 11-17 [7].
Histopathological studies demonstrated that amyloid plaques exhibit structural heterogeneity:
Crucially, cognitive impairment correlates more strongly with neuritic plaque density than total amyloid burden, suggesting that Aβ conformation and microenvironment determine neurotoxicity [1] [4]. The discovery that the Aβ(11-17) sequence (KLVFFAE) constitutes the hydrophobic core driving β-sheet formation provided a structural explanation for amyloid fibril stability and pathogenicity [7] [8].
Table 1: Key Historical Milestones in Aβ Fragment Characterization
Year | Discovery | Significance |
---|---|---|
1984 | Aβ sequence identified from vascular amyloid | First biochemical isolation of Aβ as disease component [1] [7] |
1987 | APP gene cloned and mapped to chromosome 21 | Established genetic basis for Aβ production [2] |
1992 | Amyloid cascade hypothesis formally proposed | Framed Aβ accumulation as central AD driver [7] |
1999 | Structural determination of Aβ(11-17) hydrophobic core | Revealed molecular basis for self-assembly [8] |
2002 | Demonstration of Aβ oligomer toxicity | Shifted focus from plaques to soluble aggregates [7] |
2014 | Cryo-EM structure of γ-secretase complex | Elucidated final step in Aβ generation [8] |
极简风格
极简风格
极简风格
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5